6-Ethoxy-2-mercaptobenzothiazole
Description
Significance of Benzothiazole (B30560) Core Structures in Chemical and Biological Sciences
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds. nih.govbibliomed.org Its inherent aromaticity lends it stability, while the presence of nitrogen and sulfur atoms provides reactive sites for functionalization. bibliomed.org This unique combination of properties has led to the discovery of benzothiazole derivatives with a remarkable spectrum of pharmacological activities.
Researchers have extensively documented the therapeutic potential of compounds containing the benzothiazole ring system. These include applications as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral agents. nih.govpharmacyjournal.inrsc.org The versatility of the benzothiazole core continues to inspire the synthesis of new derivatives with enhanced biological efficacy. bibliomed.org
Role of 2-Mercaptobenzothiazole (B37678) Derivatives in Contemporary Research
Within the broader family of benzothiazoles, 2-mercaptobenzothiazole (MBT) and its derivatives are a class of significant interest. nih.govresearchgate.netmdpi.com These compounds are not only crucial in industrial processes, such as the vulcanization of rubber, but also exhibit a wide array of biological activities. mdpi.comresearchgate.net
The presence of the mercapto group at the 2-position provides a key handle for synthetic modifications, allowing for the creation of extensive libraries of derivatives. Research has shown that these derivatives possess potent antimicrobial, antifungal, anti-inflammatory, and antitumor properties. nih.govresearchgate.netsemanticscholar.orgnih.gov Furthermore, they have been investigated as inhibitors of various enzymes, highlighting their potential as targeted therapeutic agents. nih.govresearchgate.netsemanticscholar.org
Specific Research Focus on 6-Ethoxy-2-mercaptobenzothiazole Analogues
Among the numerous derivatives of 2-mercaptobenzothiazole, those bearing a 6-ethoxy substituent have garnered specific research interest. The introduction of the ethoxy group at the 6-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties and biological activity.
For instance, a study on benzothiazole-2-sulfonamides as carbonic anhydrase inhibitors found that the 6-ethoxy derivative produced a clinically useful diuretic effect. nih.gov This highlights how subtle structural modifications can lead to significant changes in pharmacological outcomes. The synthesis of various this compound analogues allows for a systematic exploration of structure-activity relationships, paving the way for the development of more potent and selective agents. researchgate.net
Contextualization of this compound as a Key Synthetic Intermediate and Research Tool
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of more complex molecules. fishersci.ca Its utility is demonstrated in its use as a reagent in the preparation of nitrothiazolythio benzothiazoles, which have been investigated as c-Jun N-terminal kinase inhibitors. fishersci.ca This underscores its importance as a research tool for probing biological pathways.
Furthermore, its application extends beyond medicinal chemistry. It has been explored as a potential matrix for matrix-assisted laser desorption mass spectrometry (MALDI-MS), a technique used for the accurate mass determination of biomolecules. sigmaaldrich.com The versatility of this compound as a synthetic building block ensures its continued relevance in diverse areas of chemical research. researchgate.netfishersci.ca
Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 120-53-6 | scbt.com |
| Molecular Formula | C₉H₉NOS₂ | scbt.comvwr.com |
| Molecular Weight | 211.30 | sigmaaldrich.comscbt.com |
| Appearance | Pale cream to pale brown crystals or powder | thermofisher.com |
| Melting Point | 196-202 °C | vwr.comthermofisher.com |
| Solubility | Insoluble in water | fishersci.ca |
Biological Activities of Benzothiazole Derivatives:
| Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi. | nih.govpharmacyjournal.innih.gov |
| Anticancer | Shows promise in the development of new anti-tumor drugs. | nih.govrsc.orgnih.gov |
| Anti-inflammatory | Can modulate inflammatory pathways. | nih.govrsc.orgnih.gov |
| Antidiabetic | Influences glucose metabolism and insulin (B600854) sensitivity. | nih.govrsc.org |
| Anticonvulsant | Investigated for potential in treating seizures. | nih.govpharmacyjournal.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059512 | |
| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
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Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-53-6 | |
| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |
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| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
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| Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
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| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
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| Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
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| Record name | 6-ethoxy-2-mercaptobenzothiazole | |
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Advanced Synthetic Methodologies for 6 Ethoxy 2 Mercaptobenzothiazole and Its Derivatives
Elucidation of Classical and Modern Synthetic Routes
Cyclization Reactions and their Mechanistic Pathways
The core synthesis of the benzothiazole (B30560) ring system predominantly relies on cyclization reactions. A widely employed method is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. eurekaselect.comnih.gov For 6-ethoxy-2-mercaptobenzothiazole, this would involve the reaction of 4-ethoxy-2-aminothiophenol with carbon disulfide. The classical approach often requires high pressure and temperature. nih.govresearchgate.net
The mechanism of this cyclization typically involves the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbon disulfide. This is followed by an intramolecular cyclization where the thiol group attacks the newly formed dithiocarbamate (B8719985) intermediate, leading to the formation of the thiazole (B1198619) ring and elimination of hydrogen sulfide (B99878).
Modern variations of this cyclization aim for milder reaction conditions. For example, the use of catalysts can facilitate the reaction at lower temperatures and pressures. The reaction can be promoted by bases, which deprotonate the thiol and increase its nucleophilicity.
Nucleophilic Aromatic Substitution Approaches in Benzothiazole Synthesis
For the synthesis of 2-mercaptobenzothiazoles, a common method involves the reaction of an o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The proposed mechanism involves the initial formation of a dithiocarbamate from the reaction of the aniline (B41778) with carbon disulfide, followed by an intramolecular SNAr cyclization where the sulfur atom displaces the ortho-halogen to form the benzothiazole ring. organic-chemistry.org This method offers a metal-free alternative to other coupling reactions.
Innovations in Green Chemistry Approaches for Benzothiazole Synthesis
The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, have significantly influenced the synthesis of benzothiazoles. nih.goveurekaselect.com These innovations aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One-Pot and Atom-Economical Procedures
Atom economy is another crucial concept in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.org Reactions with high atom economy are desirable as they minimize the formation of byproducts. wikipedia.orgnih.gov Cycloaddition and rearrangement reactions are often highly atom-economical. nih.gov In the context of benzothiazole synthesis, tandem reactions that form multiple bonds in a single operation contribute to better atom economy. For instance, an in situ condensation and intermolecular coupling of o-aminothiophenols with tetramethylthiuram disulfide can produce 2-mercaptobenzothiazoles, which can then be coupled with iodobenzenes in a one-pot fashion. nih.gov
The table below provides a comparison of different synthetic routes based on green chemistry principles.
| Synthetic Approach | Key Features | Advantages |
| One-Pot Synthesis | Multiple steps in a single reactor | Reduced waste, solvent, and energy consumption |
| Atom-Economical Reactions | Maximizes incorporation of reactant atoms into the product | Minimizes byproduct formation |
| Tandem Reactions | Sequential bond formation in one operation | Increased efficiency and complexity generation |
Metal-Free Catalysis in 2-Mercaptobenzothiazole (B37678) Generation
While transition metal catalysis has been instrumental in many synthetic transformations, the use of expensive and potentially toxic metals is a concern from a green chemistry perspective. Consequently, there is a growing interest in developing metal-free catalytic systems. frontiersin.org
The synthesis of 2-mercaptobenzothiazoles can be achieved under metal-free conditions. For example, the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide provides an efficient metal-free route. organic-chemistry.org Another approach utilizes elemental sulfur in a three-component reaction with aromatic amines and aliphatic amines, where DMSO acts as an oxidant in the cyclization step, avoiding the need for a metal catalyst. nih.gov Furthermore, an environmentally benign method for the synthesis of substituted benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, a green solvent. rsc.org This method is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org
Environmentally Conscious Reagent and Solvent Selection
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazole derivatives to minimize environmental impact. Traditional methods for synthesizing 2-mercaptobenzothiazoles often involve high temperatures, toxic solvents, and hazardous reagents. Modern approaches prioritize the use of safer alternatives. For instance, the synthesis of related benzothiazole structures has been explored using water as a solvent, which significantly reduces the environmental footprint of the process.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the green synthesis of heterocyclic compounds, including benzothiazole derivatives. This technique often leads to shorter reaction times, higher yields, and can be performed in the absence of volatile organic solvents. The use of solid supports and catalysts in these reactions can also facilitate easier product purification and reduce waste generation. While specific studies on the green synthesis of this compound are not extensively documented, the methodologies developed for other substituted benzothiazoles provide a clear pathway for developing more sustainable synthetic routes.
Functionalization Strategies Involving the 2-Mercapto and 6-Ethoxy Moieties
The presence of the reactive 2-mercapto group and the electron-donating 6-ethoxy group on the benzothiazole core allows for a wide range of functionalization strategies, leading to a diverse array of derivatives with unique properties.
Alkylation and Acylation Reactions at the Sulfur Center
The sulfur atom of the 2-mercapto group in this compound is a soft nucleophile, making it highly susceptible to electrophilic attack. This reactivity is readily exploited in alkylation and acylation reactions to introduce a variety of functional groups.
Alkylation is typically achieved by reacting the parent compound with alkyl halides in the presence of a base. This reaction proceeds via an S-alkylation mechanism to yield the corresponding 2-alkylthio-6-ethoxybenzothiazoles. The choice of the alkylating agent can be varied to introduce different alkyl chains, thereby tuning the lipophilicity and other physicochemical properties of the resulting molecule.
Acylation reactions, on the other hand, involve the treatment of this compound with acylating agents such as acyl chlorides or anhydrides. These reactions lead to the formation of S-acyl derivatives, which can serve as important intermediates in further synthetic transformations.
| Reagent | Product | Reaction Type |
| Alkyl Halide | 2-Alkylthio-6-ethoxybenzothiazole | Alkylation |
| Acyl Chloride | S-Acyl-6-ethoxy-2-mercaptobenzothiazole | Acylation |
Synthesis of Thioethers and Sulfones from Mercaptobenzothiazoles
The synthesis of thioethers from this compound is a direct extension of the alkylation reactions discussed previously. These 2-alkylthio derivatives, or thioethers, are a significant class of compounds with applications in various fields.
Furthermore, the thioether derivatives can be subsequently oxidized to the corresponding sulfoxides and sulfones. Oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfones are of particular interest due to their potential biological activities and use as building blocks in organic synthesis. The electron-withdrawing nature of the sulfone group significantly alters the electronic properties of the benzothiazole ring system.
| Starting Material | Reagent | Product |
| 2-Alkylthio-6-ethoxybenzothiazole | Hydrogen Peroxide | 2-(Alkylsulfonyl)-6-ethoxybenzothiazole |
| 2-Alkylthio-6-ethoxybenzothiazole | m-CPBA | 2-(Alkylsulfonyl)-6-ethoxybenzothiazole |
Derivatization for Polymeric Material Precursors
The versatile reactivity of this compound and its derivatives makes them attractive candidates for the development of novel polymeric materials. The introduction of polymerizable groups onto the benzothiazole scaffold allows for their incorporation into polymer chains, imparting unique thermal, optical, and mechanical properties to the resulting materials.
For instance, the 2-mercapto group can be functionalized with monomers containing reactive double bonds, such as acrylates or methacrylates. The resulting benzothiazole-containing monomers can then be polymerized or copolymerized with other monomers to produce a wide range of polymers with tailored characteristics. These materials have potential applications in areas such as high-performance coatings, advanced composites, and optoelectronic devices. Research in this area has explored the use of benzothiazole derivatives to enhance the thermal stability and refractive index of polymers.
Chemical Reactivity and Mechanistic Investigations of 6 Ethoxy 2 Mercaptobenzothiazole
Exploration of Reaction Mechanisms
The reactivity of 6-ethoxy-2-mercaptobenzothiazole is characterized by a variety of transformations, primarily involving the sulfur atom of the mercapto group, which can act as a potent nucleophile.
Nucleophilic Attack and Intramolecular Cyclization Processes
The sulfur atom in this compound readily participates in nucleophilic substitution reactions. A key example is its reaction with electrophilic reagents, which serves as a foundational step for further synthetic elaborations. For instance, the sodium salt of 2-mercaptobenzothiazole (B37678) derivatives can undergo nucleophilic substitution with compounds like benzyl (B1604629) halides in N,N-dimethylformamide (DMF) at room temperature to form 2-benzylsulfanyl derivatives. nih.gov
This initial nucleophilic attack is often a prelude to intramolecular cyclization, a powerful strategy for constructing more complex heterocyclic systems. The specific reaction pathways and the resulting fused ring systems are diverse and depend on the nature of the electrophile and the reaction conditions employed.
S-Arylation and C-H Sulfanylation Reactions
S-arylation of 2-mercaptobenzothiazole derivatives is a common method to introduce aryl substituents onto the sulfur atom, leading to the formation of 2-(arylthio)benzothiazoles. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, the reaction of 2-haloanilines with potassium O-ethyl dithiocarbonate in the presence of a copper catalyst provides an efficient route to 2-mercaptobenzothiazoles, which can be envisioned to proceed through an initial S-arylation followed by heterocyclization. lookchem.comresearchgate.net While specific examples detailing the S-arylation of this compound are not extensively documented in the reviewed literature, the general principles of copper-catalyzed C-S bond formation are applicable.
C-H sulfanylation, a direct method for forming C-S bonds, represents an atom-economical approach. Research in this area for 2-mercaptobenzothiazole derivatives is an active field, aiming to avoid the pre-functionalization of starting materials.
Cyclization Pathways Leading to Fused Heterocyclic Systems
A significant aspect of the reactivity of this compound is its utility as a building block for the synthesis of fused heterocyclic systems. One notable example is the synthesis of derivatives containing the 1,3,4-oxadiazole (B1194373) ring.
The general synthetic strategy to achieve this involves a multi-step sequence starting from this compound. This sequence typically includes:
Alkylation: Reaction with an appropriate halo-ester, such as ethyl chloroacetate, to introduce a side chain.
Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) to convert the ester functionality into a hydrazide.
Cyclization: Reaction of the resulting hydrazide with carbon disulfide in a basic medium, followed by acidification, to form the 5-substituted-1,3,4-oxadiazole-2-thiol ring. nih.govbingol.edu.tr
This pathway highlights the versatility of this compound in constructing complex molecules with potential pharmacological applications.
Impact of the 6-Ethoxy Substituent on Reactivity Profiles
The presence of the ethoxy group at the 6-position of the benzothiazole (B30560) ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. The ethoxy group is an electron-donating group, which increases the electron density of the benzothiazole ring system.
This electron-donating effect can have several consequences:
Enhanced Nucleophilicity: The increased electron density on the benzothiazole ring can enhance the nucleophilicity of the sulfur atom, potentially accelerating reactions involving nucleophilic attack.
Influence on Electrophilic Aromatic Substitution: While the primary reactive site is the mercapto group, the electron-donating nature of the ethoxy group would direct any electrophilic substitution on the benzene (B151609) ring to the positions ortho and para to it.
Modulation of Biological Activity: The electronic effects of substituents are known to play a crucial role in the biological activity of benzothiazole derivatives. Studies on related systems have shown that the nature and position of substituents can dramatically alter the pharmacological profile. nih.govacs.orgrsc.orgotterbein.edu For instance, in some series of benzothiazole derivatives, the introduction of an ethoxy group at the 6-position led to inferior biological activity compared to the unsubstituted analogs, which could be attributed to steric or electronic factors influencing receptor binding. nih.gov
A theoretical study on the effects of substituents on the electronic properties of benzothiazole derivatives demonstrated that electron-donating groups, such as a methyl group, can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which is often associated with increased reactivity towards electrophiles. nih.gov Conversely, electron-withdrawing groups lower the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov
Tautomerism and its Influence on Reactivity
A critical aspect governing the reactivity of this compound is the existence of thione-thiol tautomerism.
Thione-Thiol Tautomeric Equilibria in Solution
This compound can exist in two tautomeric forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (2-mercaptobenzothiazole). In the solid state and in solution, the equilibrium generally lies significantly towards the more stable thione form. researchgate.net
| Tautomeric Form | Structure |
|---|---|
| Thione Form | 6-ethoxy-1,3-benzothiazole-2(3H)-thione |
| Thiol Form | This compound |
Theoretical calculations on the parent 2-mercaptobenzothiazole have indicated that the thione tautomer is energetically more favorable than the thiol form. researchgate.net This preference for the thione form is a general feature for many related heterocyclic thiol compounds. nih.gov
The predominance of the thione tautomer has important implications for the reactivity of the molecule. Although reactions such as S-alkylation and S-arylation formally involve the thiol tautomer, the rapid equilibrium between the two forms in solution allows the sulfur atom to act as a nucleophile. The deprotonation of either tautomer leads to the same ambident anion, which can then react with electrophiles at the sulfur or nitrogen atom. The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile and the reaction conditions (hard and soft acids and bases principle).
Spectroscopic techniques, particularly NMR, are powerful tools for studying tautomeric equilibria. In the case of 2-mercaptobenzothiazole and its derivatives, the position of the N-H proton signal in the ¹H NMR spectrum and the chemical shift of the C=S carbon in the ¹³C NMR spectrum can provide valuable information about the predominant tautomeric form in solution.
Reactivity of Ion Forms in Aqueous Environments
The reactivity of this compound in aqueous environments is intrinsically linked to its ability to form ions. While the compound itself is generally insoluble in water, its chemical structure allows for ionization under specific conditions, which dictates its subsequent chemical behavior, including solubility and degradation pathways. fishersci.ca The presence of a thiol group is central to its reactivity, allowing for deprotonation to form a thiolate anion.
In solution, 2-mercaptobenzothiazole (MBT), the parent compound of this compound, exists in two tautomeric forms: the thione and the thiol. mst.dk The equilibrium in both solution and crystalline states lies almost entirely with the 2-benzothiazolethione form. mst.dk This behavior is expected to be similar for the 6-ethoxy derivative. The acidic nature of the proton on the nitrogen atom (in the thione form) or the sulfur atom (in the thiol form) allows for the formation of an anion in the presence of a base.
The formation of this anionic species significantly influences the compound's solubility in water. For the related compound 2-mercaptobenzothiazole (MBT), solubility is highly dependent on pH, increasing substantially in more alkaline conditions due to the formation of the more soluble salt. nih.gov This suggests that the concentration of the reactive ion form of this compound in an aqueous environment can be manipulated by altering the pH.
pH-Dependent Solubility of 2-Mercaptobenzothiazole (MBT) in Water at 25°C
| pH | Solubility (mg/L) | Reference |
|---|---|---|
| 5 | 51 | nih.gov |
| 7 | 118 | nih.gov |
This table illustrates the pH-dependent solubility of the parent compound, 2-mercaptobenzothiazole, which is indicative of the likely behavior of its 6-ethoxy derivative.
The anionic form is often more susceptible to certain chemical reactions. In aqueous solutions, 2-mercaptobenzothiazole and its derivatives can undergo photodegradation. mst.dk Studies on MBT have shown that upon UV irradiation in aqueous solutions, the primary reaction involves the formation of dimeric compounds. nih.gov This process is enhanced under aerobic conditions, suggesting the involvement of radical intermediates. nih.gov
Furthermore, the thiolate ion is susceptible to oxidation. MBT is known to be readily oxidizable, particularly by strong oxidizing agents like ozone. mst.dk In the presence of certain metal ions, such as iron, and under acidic conditions, MBT can be reduced to benzothiazole. mst.dk The degradation of MBT in aqueous environments can lead to several products, highlighting the reactivity of the molecule once dissolved.
Reported Degradation Products of 2-Mercaptobenzothiazole in Aqueous Media
| Degradation Product | Formation Condition | Reference |
|---|---|---|
| bis(2-benzothioyl) disulfone | Photolysis in organic solvent | nih.gov |
| Benzothiazole sulfate | Hydrolysis following photolysis | nih.gov |
| Dimeric Compounds | UV irradiation in aqueous solution | nih.gov |
| 2,2'-dithio-bis-benzothiazole (DM) | Conversion from MBT | ethz.ch |
| Benzothiazole-2-sulphonate (BTSO3) | Conversion from MBT | ethz.ch |
This table shows degradation products of the parent compound, 2-mercaptobenzothiazole, providing insight into potential reaction pathways for the 6-ethoxy derivative in aqueous environments.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-Ethoxy-2-mercaptobenzothiazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecule's carbon framework and the attached protons.
The ¹H NMR spectrum reveals distinct signals for each type of proton. The ethoxy group (-O-CH₂-CH₃) characteristically presents as an upfield triplet for the methyl (CH₃) protons and a downfield quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the aromatic ring appear in the typical aromatic region (approximately 7.0-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the ethoxy and thiazole (B1198619) ring substituents. researchgate.net A broad singlet corresponding to the N-H proton is also expected, with a chemical shift that can vary depending on the solvent and concentration. researchgate.net
The ¹³C NMR spectrum provides complementary data on the carbon skeleton. The two carbons of the ethoxy group appear at the higher field (more shielded) end of the spectrum. sigmaaldrich.com The six carbons of the benzene (B151609) ring and the two carbons of the thiazole moiety resonate in the downfield region. The C=S carbon is typically found at a very downfield chemical shift, often around 190-200 ppm, which is highly characteristic. The presence of the electron-donating ethoxy group influences the chemical shifts of the aromatic carbons, particularly the carbon to which it is attached (ipso-carbon) and the ortho and para carbons, due to resonance and inductive effects. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on typical chemical shift ranges and data from similar structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethoxy) | ~1.4 | Triplet (t) |
| -CH₂ (ethoxy) | ~4.1 | Quartet (q) |
| Aromatic-H | ~7.0 - 7.8 | Multiplets (m) |
| N-H | Variable (Broad singlet) | Singlet (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on typical chemical shift ranges and data from similar structures.
| Carbons | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethoxy) | ~15 |
| -CH₂ (ethoxy) | ~64 |
| Aromatic & Thiazole Carbons | ~110 - 155 |
| C=S (Thione) | ~195 |
While this compound does not have stereocenters, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (2D-NOESY) are invaluable for confirming through-space proximity between protons, thereby solidifying structural assignments. A 2D-NOESY experiment would show cross-peaks between protons that are close in space, even if they are not directly bonded or coupled. For instance, a NOESY spectrum would be expected to show a correlation between the protons of the ethoxy group's methylene (-CH₂-) and the aromatic proton at the C5 position on the benzene ring, confirming the substituent's location at the 6-position.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₉H₉NOS₂, corresponding to a molecular weight of approximately 211.3 g/mol . sigmaaldrich.comfishersci.ca
In an electron ionization (EI) mass spectrum, the molecule would exhibit a prominent molecular ion peak (M⁺˙) at m/z ≈ 211. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would include the loss of the ethyl radical from the ethoxy group, followed by the loss of carbon monoxide, or the cleavage of the entire ethoxy group. Fragmentation of the benzothiazole (B30560) ring itself would also produce characteristic ions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on common fragmentation patterns for aromatic ethers and thiazoles. libretexts.org
| m/z Value | Ion Fragment | Description |
| 211 | [C₉H₉NOS₂]⁺˙ | Molecular Ion (M⁺˙) |
| 182 | [M - C₂H₅]⁺ | Loss of the ethyl radical |
| 166 | [C₇H₄NS₂]⁺ | Loss of the ethoxy group leading to a radical cation, or cleavage leading to the 2-mercaptobenzothiazole (B37678) core |
| 134 | [C₇H₄NS]⁺ | Loss of sulfur from the thiazole ring |
Vibrational Spectroscopy for Functional Group Identification (ATR-FTIR)
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected peaks include the N-H stretching vibration (confirming the thione tautomer), aromatic C-H stretching, asymmetric and symmetric C-O-C stretching of the ether linkage, and vibrations from the C=S bond and the aromatic C=C bonds. researchgate.net
Table 4: Characteristic ATR-FTIR Absorption Bands for this compound Based on data from 2-mercaptobenzothiazole and standard functional group frequencies. researchgate.netnist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | Stretching | Aromatic C-H |
| ~2980 - 2850 | Stretching | Aliphatic C-H (in ethoxy group) |
| ~1590 | Stretching | Aromatic C=C |
| ~1490 | Bending | N-H (Thioamide II band) |
| ~1240 | Asymmetric Stretching | Aryl-O-C (Ether) |
| ~1040 | Symmetric Stretching | C-O-C (Ether) |
| ~1015 | Stretching | C=S (Thione) |
Electronic Spectroscopy (UV-Vis Absorption) for Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation and photophysical properties. The parent compound, 2-mercaptobenzothiazole, typically shows two main absorption bands: one around 230-240 nm and a more intense band between 310-330 nm, corresponding to π→π* transitions within the conjugated aromatic system. hereon.denih.gov
The introduction of an ethoxy group (-OC₂H₅) at the 6-position of the benzothiazole ring has a notable effect on the electronic spectrum. The ethoxy group acts as an auxochrome, an electron-donating group that can extend the conjugation of the system through its lone pair of electrons on the oxygen atom. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the absorption maxima (λ_max) are shifted to longer wavelengths, an effect known as a bathochromic or "red" shift. mdpi.com Therefore, this compound is expected to absorb at slightly longer wavelengths compared to its unsubstituted counterpart. mdpi.com
Table 5: UV-Vis Absorption Maxima (λ_max) Data for 2-mercaptobenzothiazole (MBT) is experimental; data for the 6-ethoxy derivative is predictive based on substituent effects. hereon.demdpi.com
| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Effect of Ethoxy Group |
| 2-Mercaptobenzothiazole | Methanol | ~235 | ~320 | Baseline |
| This compound | Methanol | >235 | >320 | Bathochromic Shift |
Correlation of Spectroscopic Data with Structural Modifications
The spectroscopic characteristics of this compound are intrinsically linked to its molecular structure. Modifications to this structure, whether at the ethoxy group, the benzothiazole ring, or by creating derivatives from the mercapto group, lead to predictable and analyzable shifts in spectroscopic data. These correlations are fundamental in confirming the synthesis of new derivatives and in understanding their electronic and structural properties. mdpi.comresearchgate.net
Research into acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole provides a clear illustration of how structural changes impact spectroscopic outputs. mdpi.commdpi.com By comparing compounds with and without the 6-ethoxy group, or by altering the acrylic/methacrylic side chain, distinct patterns emerge in NMR and IR spectra. mdpi.comnih.gov
Detailed research findings have demonstrated that the introduction of an ethoxy substituent at the 6-position of the benzothiazole ring increases the reactivity of the compounds and results in a slight bathochromic shift (a shift to longer wavelengths) of approximately 19 nm in the UV-Vis absorption spectra. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei (typically ¹H and ¹³C). Structural modifications in derivatives of this compound cause notable changes in chemical shifts.
In a study of 2-(2-benzothiazolylthio)ethyl acrylate and methacrylate derivatives, the protons of the vinyl group (=CH₂) in acrylic derivatives appeared as doublets in the range of δ = 5.75–6.41 ppm. nih.gov In contrast, the corresponding protons in the methacrylate derivatives were observed as singlets at δ = 5.47–6.13 ppm. nih.gov
For the ¹³C NMR spectra, the carbonyl carbon (C=O) is a key indicator. In acrylic derivatives of 2-mercaptobenzothiazole, this carbon resonates at approximately 165 ppm. mdpi.comnih.gov When the structure is modified to a methacrylate derivative, this peak shifts downfield to about 167 ppm. mdpi.comnih.gov The chemical shifts for the CH₂-O and CH₂-S groups are found at around 63 ppm and 32 ppm, respectively. mdpi.com These values are consistent with previously described compounds of a similar nature. mdpi.com
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Mercaptobenzothiazole Derivatives Data derived from studies on various acrylate and methacrylate derivatives in CDCl₃. mdpi.comnih.gov
| Functional Group | Acrylic Derivatives (ppm) | Methacrylic Derivatives (ppm) |
| ¹H NMR | ||
| Vinyl (=CH₂) | 5.75 - 6.41 (doublet) | 5.47 - 6.13 (singlet) |
| ¹³C NMR | ||
| Carbonyl (C=O) | ~165 | ~167 |
| Methylene (-CH₂-O) | ~63 | ~63 |
| Methylene (-CH₂-S) | ~32 | ~32 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Changes in structure or bonding directly affect the IR spectrum. For derivatives of this compound, key vibrational bands are monitored to confirm structural modifications.
The most prominent band for these derivatives is the C=O stretching vibration from the acrylate or methacrylate group. This appears as a sharp, strong intensity band in the region of 1714–1721 cm⁻¹. mdpi.com Another characteristic band is for the C=C vibrations of the alkene fragments, which is observed in the range of 1632–1636 cm⁻¹. mdpi.com The introduction of different substituents on the benzothiazole ring can cause slight shifts in these and other fingerprint regions of the spectrum, providing further confirmation of the new structure.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Modified this compound Derivatives Data derived from studies on various acrylate and methacrylate derivatives. mdpi.com
| Vibrational Mode | Functional Group | Observed Frequency Range (cm⁻¹) |
| Stretching | Carbonyl (C=O) | 1714 - 1721 |
| Stretching | Alkene (C=C) | 1632 - 1636 |
The systematic analysis of these spectroscopic shifts allows researchers to not only confirm the identity of newly synthesized compounds but also to gain deeper insights into the electronic effects imparted by different functional groups. mdpi.comresearchgate.net This correlation is a cornerstone of modern chemical research and development. researchgate.net
Computational Chemistry and Theoretical Modeling of 6 Ethoxy 2 Mercaptobenzothiazole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For benzothiazole (B30560) derivatives, DFT calculations are routinely used to elucidate their structure and electronic character. scirp.org These methods are applied to understand the behavior of 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, providing a theoretical framework for analyzing the 6-ethoxy substituted variant. researchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process uses DFT methods, such as the B3LYP functional combined with a basis set like 6-31G**, to find the minimum energy structure of the molecule. scirp.org The optimization calculates key geometric parameters like bond lengths and angles. For the parent compound, 2-mercaptobenzothiazole, two tautomeric forms—the thione and thiol forms—are considered, with calculations often showing the thione form to be more stable. researchgate.netnjtech.edu.cn The addition of the 6-ethoxy group introduces further structural considerations, but the fundamental benzothiazole core geometry provides a reliable starting point for these calculations.
Table 1: Illustrative Optimized Geometrical Parameters for 2-Mercaptobenzothiazole (MBT) Thione Form (Calculated at B3LYP/6-31G )** Note: This data is for the parent compound, 2-mercaptobenzothiazole, and serves as an example of the outputs from a geometry optimization calculation.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=S | 1.683 |
| N-C(S) | 1.391 | |
| C-S (ring) | 1.761 | |
| Bond Angle | N-C(S)-S (ring) | 110.8 |
| C-N-C(S) | 111.9 |
Source: Adapted from theoretical studies on 2-mercaptobenzothiazole. scirp.org
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity.
In studies of related benzothiazole structures, DFT is used to calculate the energies of these orbitals. researchgate.net For 6-Ethoxy-2-mercaptobenzothiazole, the electron-donating nature of the ethoxy group at the 6-position is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound, 2-mercaptobenzothiazole.
Table 2: Conceptual Overview of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of electronic transitions. A smaller gap implies higher reactivity. |
Prediction of Chemical Reactivity and Selectivity Parameters
Beyond FMO analysis, DFT provides other parameters to predict how and where a molecule will react. These calculations are vital for understanding the compound's potential interactions with other chemical species, including biological molecules.
The distribution of electron density within a molecule determines its reactive sites. Natural Bond Orbital (NBO) analysis is a computational method used to calculate the charge on each atom. scirp.org This reveals sites susceptible to nucleophilic or electrophilic attack. In 2-mercaptobenzothiazole and its derivatives, the exocyclic sulfur atom and the heterocyclic nitrogen atom are typically identified as key sites for interaction due to their electron-rich nature. researchgate.net The ethoxy group in this compound would further influence this charge distribution, modulating the reactivity of the entire molecule. These calculations are crucial for predicting how the molecule might coordinate with metal ions or form hydrogen bonds within a protein's active site.
Chemical reactions and biological processes almost always occur in a solvent. Computational models can account for this environment using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent's effect on the molecule's properties, such as its electronic structure and reactivity. Studies on related benzothiazoles have shown that properties calculated in a solvent can differ significantly from those in the gas phase, highlighting the importance of including solvation effects for more accurate predictions of real-world behavior.
Molecular Docking Simulations in Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov
Benzothiazole derivatives are known to be potent inhibitors of several enzymes, including protein kinases. nih.govbiointerfaceresearch.com Specifically, this compound has been used as a reagent in the synthesis of inhibitors for c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases and cancer. nih.gov
A typical docking simulation involves placing the optimized 3D structure of this compound into the active site of a target protein (e.g., a JNK protein). The software then calculates the most stable binding poses and assigns a scoring function, such as binding energy, to rank them. The analysis of the best pose reveals key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing more potent and selective inhibitors. nih.govbiointerfaceresearch.com
Table 3: Key Stages of a Molecular Docking Simulation
| Stage | Description | Purpose |
| 1. Receptor & Ligand Preparation | Obtain the 3D structure of the target protein (receptor) and optimize the 3D structure of the ligand. | Ensure structures are energetically minimized and have correct protonation states. |
| 2. Defining the Binding Site | Identify the active site or pocket on the receptor where the ligand is expected to bind. | Focus the computational search on the relevant area of the protein. |
| 3. Docking Simulation | The software systematically samples different conformations and orientations of the ligand within the binding site. | To find the most energetically favorable binding modes. |
| 4. Scoring and Analysis | The predicted binding poses are ranked using a scoring function (e.g., estimated free energy of binding). | To identify the most likely binding mode and predict binding affinity. The top poses are analyzed for key molecular interactions. |
Applications in Advanced Materials Science and Technology
Photoinitiator Development for Polymerization Processes
Derivatives of 6-Ethoxy-2-mercaptobenzothiazole are recognized for their potential as functional monomers and photoinitiators in polymerization, a process crucial for creating a vast array of plastic materials. researchgate.netmdpi.com These compounds can act as key building blocks for advanced polymeric materials, particularly those requiring a high refractive index. researchgate.netmdpi.com
The synthesis of (meth)acrylic derivatives of this compound has been successfully demonstrated, yielding functional monomers with potential applications in polymer chemistry and technology. researchgate.netnih.gov These newly created compounds are considered candidates for photoinitiators of radical polymerization for various acrylate (B77674) monomers. researchgate.netmdpi.com
One synthetic route involves a two-step process to produce 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl Acrylate . nih.gov This begins with the reaction of this compound with chloroethanol in the presence of potassium hydroxide (B78521) and potassium iodide. nih.gov The resulting intermediate is then esterified to yield the final acrylate derivative, which presents as a transparent oil. nih.gov
Similarly, 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl Methacrylate (B99206) is synthesized by reacting this compound with 2-chloroethyl methacrylate in dimethylformamide with sodium bicarbonate. nih.gov This process yields a white solid. nih.gov The introduction of the ethoxy substituent has been shown to increase the reactivity of these compounds. mdpi.com
Table 1: Synthesized (Meth)acrylic Derivatives of this compound and Related Compounds
| Compound Name | Precursor | Appearance | Yield | Melting Point (°C) |
| 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl Acrylate | This compound | Transparent Oil | 66% | N/A |
| 2-(2-(6-Ethoxybenzothiazolyl)thio)ethyl Methacrylate | This compound | White Solid | 45% | 45-46 |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl Acrylate | 2-Mercapto-6-methylbenzothiazole | Yellow Oil | - | N/A |
| 2-(2-(6-Chlorobenzothiazolyl)thio)ethyl Acrylate | 2-Mercapto-6-chlorobenzothiazole | Light Orange Oil | - | N/A |
Data sourced from multiple studies on the synthesis of 2-mercaptobenzothiazole (B37678) derivatives. researchgate.netnih.gov
The acrylate and methacrylate derivatives of 2-mercaptobenzothiazole are considered attractive components for creating advanced polymeric materials with a high refractive index. researchgate.netmdpi.com Such materials are essential in various optical applications, including the manufacturing of foldable intraocular lenses and specialized industrial coatings. researchgate.netresearchgate.net The benzothiazole (B30560) moiety within the molecular structure contributes to the high refractive index of the resulting polymers.
Components in Optoelectronic and Functional Materials
While direct applications of this compound in certain optoelectronic devices are not extensively documented, its parent compound, 2-mercaptobenzothiazole (MBT), and its derivatives show significant promise and are actively researched for use in this domain.
There is no specific information available from the provided search results regarding the direct utilization of this compound in Organic Field-Effect Transistors (OFETs). However, the broader class of benzothiazole derivatives is explored for various roles in organic electronics due to their semiconductor properties.
The parent compound, 2-mercaptobenzothiazole (MBT), has been investigated as a component in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov It can be used as a co-adsorbent or additive in the electrolyte. researchgate.netnih.gov In one study, using MBT as an additive in the dye resulted in higher photoconversion energy efficiency compared to the cell without the additive. researchgate.net Another study showed that a 2-mercaptobenzothiazole-doped polymer electrolyte increased the power conversion efficiency of a DSSC from 1.74% to 3.46%. researchgate.net
Furthermore, 2-mercaptobenzothiazole has been used to stabilize silver nanoclusters, which exhibit fluorescence and have potential applications in sensing. rsc.org Monolayers of 2-MBT on gold have also been utilized for the electroanalytical determination of heavy metal ions, highlighting its utility in the development of chemical sensors. researchgate.net
Role as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrices
This compound is identified as a potential matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). rsc.orgfishersci.casigmaaldrich.com This analytical technique is crucial for the accurate mass determination of biomolecules. rsc.orgfishersci.casigmaaldrich.com In MALDI-MS, a matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules.
The parent compound, 2-mercaptobenzothiazole (MBT), is also a recognized MALDI matrix, particularly useful for the analysis of peptides and proteins. nih.gov It has demonstrated performance comparable to other common matrices and shows a higher tolerance to certain surfactants, which can interfere with analysis. nih.gov Research has also shown the utility of MBT for imaging the distribution of lipids in tissue sections with high resolution, showcasing its importance in the field of lipidomics. nih.gov The sublimation of related matrices like 5-chloro-2-mercaptobenzothiazole (B1225071) has been optimized to create uniform coatings for high-quality MALDI imaging.
Research into Biomolecule Mass Determination Using this compound
The accurate determination of molecular mass is a cornerstone of proteomics and other areas of biomolecular science. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique widely employed for the analysis of biomolecules, including proteins and peptides. The success of MALDI-MS analysis is heavily reliant on the choice of a suitable matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its soft ionization upon laser irradiation. One such compound that has been identified as a potential matrix for this purpose is this compound. lookchem.com
Research in the field of advanced materials science has explored the application of various organic compounds as matrices for MALDI-MS to enhance the sensitivity and resolution of biomolecule detection. This compound has been noted for its potential in the accurate mass determination of biomolecules. lookchem.com Its chemical structure, featuring a benzothiazole core with an ethoxy group at the 6-position and a mercapto group at the 2-position, lends it properties that are conducive to its function as a MALDI matrix.
The role of the matrix is to absorb the laser energy, preventing direct fragmentation of the large and often fragile biomolecules, and to promote the formation of singly protonated ions, which simplifies the resulting mass spectrum. The analytical utility of benzothiazole derivatives in MALDI-MS highlights the importance of substituent choice in influencing the analytical performance. The ethoxy group in this compound, for instance, affects the compound's polarity and solubility, which are critical parameters for effective co-crystallization with biological macromolecules.
While the potential of this compound as a MALDI matrix for the analysis of biomolecules such as proteins and peptides is acknowledged in the scientific literature, detailed research findings and extensive comparative studies with established matrices are not widely available in the public domain. lookchem.com The existing information primarily points to its role as a potential candidate for these applications, without providing specific data on its performance across a wide range of biomolecules or in-depth comparisons with commonly used matrices like sinapinic acid or α-cyano-4-hydroxycinnamic acid.
Further investigation and publication of research detailing the performance characteristics of this compound as a MALDI matrix would be beneficial to the scientific community, potentially offering a valuable alternative for specific applications in biomolecule mass determination.
Environmental and Toxicological Research Perspectives
Research on Environmental Fate and Behavior
Detailed investigations into how 6-Ethoxy-2-mercaptobenzothiazole behaves and persists in the environment are not extensively documented.
Degradation Pathways in Aquatic Systems
Specific degradation pathways for this compound in aquatic environments have not been identified in available research. For the broader category of benzothiazoles, research indicates that both microbial and photolytic (light-induced) degradation can occur in water and wastewater. d-nb.info For instance, under aerobic conditions, some benzothiazoles can be utilized by mixed microbial cultures as a source of carbon, nitrogen, and energy, leading to their breakdown. d-nb.info In contrast, under anaerobic (oxygen-free) conditions, the transformation of some benzothiazoles is limited. d-nb.info Photolytic degradation has also been observed for certain benzothiazoles, resulting in the formation of more stable products. d-nb.info However, without specific studies on this compound, it is not possible to determine its precise degradation routes or the products that may be formed.
Sorption to Particulate Matter in Water Environments
The extent to which this compound sorbs (attaches) to particulate matter in water environments is another area lacking specific data. For the parent compound MBT and its precursors, there is a general understanding that these substances can attach to suspended particles in the water, which may then settle into the sediment. nih.gov This process can influence the transport and bioavailability of the compound in aquatic ecosystems. The physicochemical properties of a compound, such as its octanol-water partition coefficient (Kow), can indicate its potential to bioaccumulate, but specific sorption studies on this compound are needed to confirm its behavior. d-nb.info
Ecological Impact Studies
The potential ecological effects of this compound on living organisms are not well-characterized.
Effects on Aquatic Organisms (e.g., Growth and Development)
There is a lack of specific research on the effects of this compound on the growth, development, or other vital functions of aquatic organisms. General studies on emerging contaminants and the broader class of benzothiazoles indicate a potential for adverse effects on aquatic life. industrialchemicals.gov.aumdpi.comepa.gov For example, the parent compound MBT has been shown to be toxic to some aquatic organisms, with effects varying depending on the species and exposure levels. sigmaaldrich.com Concerns have been raised about the potential for emerging pollutants to cause neurotoxic effects, behavioral changes, and other sublethal impacts on developing aquatic species like zebrafish. nih.govmdpi.com However, without direct testing of this compound, its specific ecotoxicological profile remains unknown.
Risk Assessment Methodologies for Environmental Exposure
Specific risk assessment methodologies for environmental exposure to this compound have not been developed. Risk management strategies have been considered for 2-mercaptobenzothiazole (B37678) (MBT) and its precursors as a group, focusing on minimizing their release into water bodies from industrial sources. nih.govresearchgate.net These approaches involve identifying sources of exposure, characterizing the potential for harm, and implementing control measures. nih.gov The development of analytical methods to measure and monitor aquatic concentrations is a crucial component of this process. researchgate.net However, the absence of specific environmental fate and toxicity data for this compound prevents the formulation of a targeted environmental risk assessment for this particular compound.
Future Directions and Emerging Research Avenues for 6 Ethoxy 2 Mercaptobenzothiazole
Exploration of Novel Synthetic Pathways
The development of novel, efficient, and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 6-Ethoxy-2-mercaptobenzothiazole, research is moving beyond traditional synthesis methods, which often involve high pressures and temperatures. nih.gov A significant future direction lies in the adoption of green chemistry principles.
One promising approach involves the reaction of o-amino aromatic disulfides with carbon disulfide (CS₂) in the presence of a metal sulfide (B99878), using water as a solvent. google.comrsc.org A method for synthesizing the closely related 6-methoxy-2-mercaptobenzothiazole has been detailed, reacting 4,4'-dimethoxy-2,2'-dithiodianiline with CS₂ and sodium hydrosulfide (B80085) (NaHS) in water at 80°C, achieving a high yield. google.com This methodology is readily adaptable for the synthesis of this compound, offering a greener alternative to conventional routes. The proposed mechanism suggests that the metal sulfide not only cleaves the disulfide bond but also activates the CS₂ molecule, facilitating the cyclization. rsc.org
Further exploration into one-pot synthesis and the use of recyclable catalysts and alternative energy sources like microwave irradiation are anticipated to refine the synthesis of benzothiazole (B30560) derivatives, making the production of this compound more atom-economical and ecologically sound. nih.govnih.gov
Table 1: Comparison of Synthetic Pathway Parameters
| Parameter | Traditional Synthesis | Emerging Green Synthesis |
| Starting Materials | o-aminothiophenol, CS₂ | o-amino aromatic disulfide, CS₂, Metal Sulfide |
| Solvent | Organic Solvents (e.g., Toluene) | Water google.comrsc.org |
| Conditions | High Pressure, High Temperature nih.gov | Moderate Temperature (e.g., 80°C) google.com |
| Catalyst | Often requires specific catalysts | Metal sulfide acts as reagent and activator rsc.org |
| Environmental Impact | Higher waste, use of hazardous solvents | Minimal waste, use of green solvent |
Design and Development of New Bioactive Agents with Enhanced Specificity
This compound serves as a valuable starting block for the synthesis of new pharmacologically active molecules. nih.govfishersci.ca Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.govnih.gov A key area of future research is the rational design of new agents with improved potency and, crucially, enhanced specificity to minimize off-target effects.
For instance, this compound is a reagent used in preparing nitrothiazolythio benzothiazoles, which have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a protein implicated in various inflammatory diseases and cancer. fishersci.ca Research has also shown that while the 6-ethoxy substitution can sometimes lead to inferior activity compared to unsubstituted analogues, in other contexts, it can be a key feature for potent biological action. nih.gov The modification of the thiol group of this compound allows for the creation of extensive libraries of compounds. A multistep synthesis starting from this compound yields benzothiazole-1,3,4-oxadiazole hybrids that exhibit anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov
Future efforts will likely focus on leveraging this scaffold to target specific enzymes or receptors. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in predicting how different substituents on the benzothiazole ring and modifications at the thiol position influence biological activity, leading to the development of more selective and effective therapeutic agents. nih.gov
Table 2: Biological Activities of 2-Mercaptobenzothiazole (B37678) Derivatives
| Activity | Compound Class | Key Findings | Reference |
| Antitumor | 6-CF₃ or 6-NO₂ derivatives | Remarkable cytotoxic effect in HeLa cells (about 80% inhibition). | nih.gov |
| Antibacterial | Carbapenem hybrids | Significant potency against methicillin-resistant Staphylococcus aureus (MRSA). | semanticscholar.org |
| Anthelmintic | 2-alkylthio-5/6-isothiocyanobenzothiazoles | Effective against various parasites in animal models. | nih.gov |
| Anti-inflammatory | Benzothiazole-1,3,4-oxadiazole hybrids | Demonstrated anti-inflammatory activity. | nih.gov |
Advanced Material Applications beyond Current Scope
The utility of 2-mercaptobenzothiazole derivatives extends beyond pharmacology into the realm of material science. nih.govresearchgate.net While the parent compound is well-known as a vulcanization accelerator in the rubber industry and a corrosion inhibitor, future research is set to unlock more advanced applications for this compound. wikipedia.orgresearchgate.net
One of the most exciting prospects is in the field of advanced polymers. mdpi.com Derivatives of 2-mercaptobenzothiazole are being synthesized as functional monomers for creating polymers with a high refractive index. nih.govmdpi.com These materials are highly sought after for applications such as foldable intraocular lenses and specialized coatings. nih.govmdpi.com The synthesis of 2-(2-(6-Ethoxybenzothiazolylo)thio)ethyl Acrylate (B77674) has been described, which can act as a monomer or a photoinitiator in radical polymerization processes. mdpi.com
Furthermore, 2-mercaptobenzothiazole has been incorporated into nanocomposites to enhance the mechanical and tribological properties of polymers like ultra-high molecular weight polyethylene (B3416737) (UHMWPE). researchgate.net The addition of these fillers can improve hardness, compressive strength, and wear resistance, opening up applications in protective coatings and engineering equipment. researchgate.netdntb.gov.ua The specific properties imparted by the 6-ethoxy group in such materials remain a fertile area for investigation. Other potential applications include its use as an additive in dye solar devices and as a component in self-healing and anticorrosion smart coatings. nih.gov
Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches
A profound understanding of a molecule's behavior at an electronic level is critical for predicting its reactivity and properties. The integration of experimental techniques with computational chemistry is a powerful paradigm for gaining this deeper insight into this compound.
Density Functional Theory (DFT) has become an invaluable tool for studying benzothiazole derivatives. scirp.orgmdpi.com Computational studies can elucidate the molecule's geometry, vibrational spectra (IR), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. mdpi.comresearchgate.net For 2-mercaptobenzothiazole, DFT calculations have been used to study the thiol-thione tautomerism, confirming that the thione form is energetically more stable. wikipedia.org This is a critical aspect of its chemistry, as the reactivity and coordination properties depend on which tautomer is present. scirp.org
Experimental methods such as NMR and IR spectroscopy provide real-world data that can be compared against theoretical calculations, leading to a more accurate assignment of spectral features and a validated computational model. mdpi.comresearchgate.net For example, DFT calculations have been used to interpret the IR and Raman spectra of 2-mercaptobenzothiazole, providing a detailed understanding of its vibrational modes. researchgate.net This integrated approach can also be applied to study reaction mechanisms, such as its adsorption on metal surfaces for corrosion inhibition or its role in polymerization reactions. researchgate.netresearchgate.net Future research will undoubtedly apply these combined methodologies to this compound to precisely map its electronic structure, reactivity, and interactions, thereby accelerating its development in various applications.
Table 3: Computational Methods in Benzothiazole Research
| Computational Method | Application | Insights Gained | References |
| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Spectra, HOMO/LUMO energies | Understanding of molecular structure, reactivity, and interpretation of experimental spectra. | mdpi.comscirp.orgresearchgate.netbyu.edu |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Calculation | Understanding of electronic transitions and chemical speciation in solution. | researchgate.net |
| GIAO (Gauge-Including Atomic Orbital) Method | NMR Chemical Shift Calculation | Accurate assignment of ¹H and ¹³C NMR spectra. | mdpi.com |
| Atomistic Simulations | Mechanically Activated Reactions | Elucidation of reaction pathways under mechanical stress, for applications like targeted oxygen release from polymers. | rsc.org |
Sustainable Chemistry and Green Synthesis Optimization
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and this compound is no exception. The optimization of sustainable synthetic pathways is a critical future direction aimed at reducing environmental impact and improving process efficiency.
Key strategies for the green synthesis of benzothiazoles include the use of environmentally benign solvents, particularly water, which is a significant improvement over volatile organic compounds. google.comrsc.org The development of a highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water, mediated by a metal sulfide, exemplifies this trend. rsc.org This approach offers good to excellent yields and avoids hazardous reagents. rsc.orgresearchgate.net
Another area of optimization is the use of alternative energy sources. Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions under milder conditions compared to conventional heating. nih.gov
The optimization process can be further enhanced using methodologies like Response Surface Methodology (RSM), which allows for the systematic study of the effects of various parameters (e.g., pH, time, reactant ratios) to find the ideal conditions for maximizing yield and minimizing byproducts. healthbiotechpharm.orgresearchgate.net Future research will focus on combining these green strategies—water-based reactions, microwave assistance, and statistical optimization—to develop a truly sustainable and scalable manufacturing process for this compound.
Q & A
Q. Basic synthesis :
- Core structure formation : React 4-substituted ortho-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol), followed by ethoxylation using ethyl bromide .
- Purification : Recrystallization from ethanol removes unreacted starting materials .
Advanced optimization : - Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 130°C) while improving yield, as demonstrated for similar benzothiazole derivatives .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or antitumor activity often arise from:
- Structural variations : Minor substituent changes (e.g., –OCH₃ vs. –OCH₂CH₃) alter bioactivity. Compare analogs like 5-Ethoxy-2-mercaptobenzimidazole (CAS: 55489-15-1) .
- Assay conditions : Standardize testing using CLSI/M07-A9 guidelines for MIC determination. For example, disc diffusion methods against S. aureus and E. coli require controlled DMF solvent volumes .
- Mechanistic studies : Use fluorescence quenching or molecular docking to correlate structure-activity relationships (SARs) .
What advanced analytical techniques are critical for characterizing this compound derivatives?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 211.30 for [M+H]⁺) and fragmentation patterns .
- Single-crystal XRD : Resolves bond lengths and dihedral angles (e.g., planar benzothiazole ring deviations <0.05 Å) .
- Solid-state NMR : Probes hydrogen-bonding networks and polymorphism in crystalline forms .
How can researchers design experiments to study the environmental impact of this compound?
- Ecotoxicity assays : Follow OECD 201/202 guidelines using Daphnia magna or Aliivibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀).
- Degradation studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to monitor by-product formation via LC-MS .
- Waste management : Classify lab waste as WGK 2 (moderately hazardous) and ensure disposal via certified facilities .
What strategies mitigate challenges in synthesizing hydrazino derivatives of this compound?
Key challenges : Low yields due to competing side reactions (e.g., disulfide formation).
Solutions :
- Reaction control : Reflux this compound with hydrazine hydrate in anhydrous ethanol under nitrogen to suppress oxidation .
- Post-reaction workup : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate 2-hydrazinobenzothiazole intermediates .
- Condensation optimization : React with oxadiazoles in dry pyridine at 60°C to form triazole derivatives with >75% yield .
How do substituent modifications on the benzothiazole ring affect electronic properties?
- Electron-donating groups (e.g., –OCH₂CH₃) : Increase electron density at C2, enhancing nucleophilicity for S-alkylation reactions. Confirmed via DFT calculations (e.g., HOMO-LUMO gaps) .
- Electron-withdrawing groups (e.g., –NO₂) : Reduce reactivity but improve thermal stability, as shown in TGA for analogs .
What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
